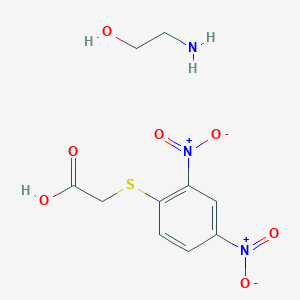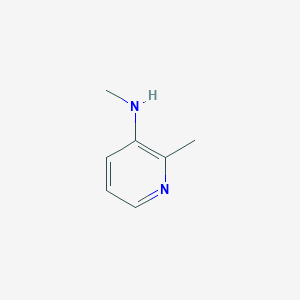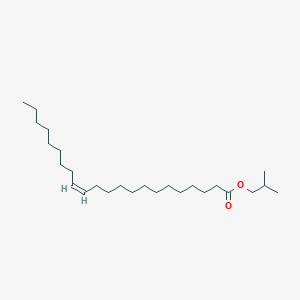
Isobutyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (Z)-docos-13-enoate is a type of unsaturated fatty acid ester that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of isobutyl (Z)-docos-13-enoate is complex and has not yet been fully elucidated. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. For example, isobutyl (Z)-docos-13-enoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Isobutyl (Z)-docos-13-enoate has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential use in the treatment of cancer. Isobutyl (Z)-docos-13-enoate has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant effects, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl (Z)-docos-13-enoate has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, and is stable under a range of experimental conditions. Additionally, isobutyl (Z)-docos-13-enoate has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also some limitations to the use of isobutyl (Z)-docos-13-enoate in lab experiments. For example, this compound may have different effects in different cell types or in vivo, and its effects may be influenced by factors such as dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on isobutyl (Z)-docos-13-enoate. One potential area of research is the development of new methods for synthesizing this compound, which may improve its purity or yield. Additionally, further research is needed to fully elucidate the mechanism of action of isobutyl (Z)-docos-13-enoate, and to identify additional targets for this compound. Furthermore, additional studies are needed to determine the safety and efficacy of isobutyl (Z)-docos-13-enoate in vivo, and to evaluate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential applications of isobutyl (Z)-docos-13-enoate in fields such as food science and agriculture.
Métodos De Síntesis
Isobutyl (Z)-docos-13-enoate can be synthesized using a variety of different methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the fatty acid and the alcohol. Chemical synthesis involves the use of chemical reagents to produce the ester, while microbial synthesis involves the use of microorganisms to produce the ester.
Aplicaciones Científicas De Investigación
Isobutyl (Z)-docos-13-enoate has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, food science, and agriculture. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and other diseases. In food science, isobutyl (Z)-docos-13-enoate has been studied for its potential use as a food additive, due to its ability to improve the texture and flavor of food products. In agriculture, this compound has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.
Propiedades
Número CAS |
19773-50-3 |
|---|---|
Nombre del producto |
Isobutyl (Z)-docos-13-enoate |
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
Clave InChI |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Otros números CAS |
19773-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



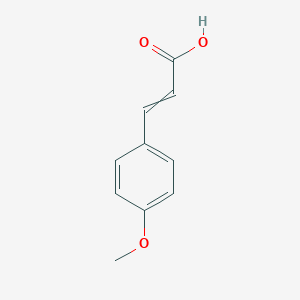
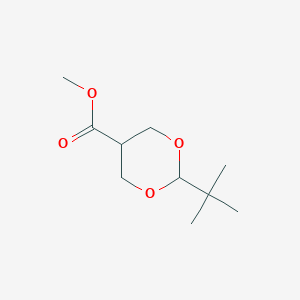
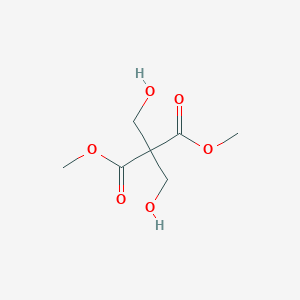
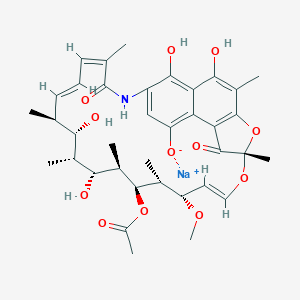
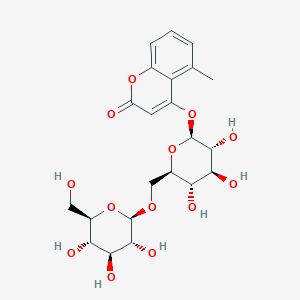
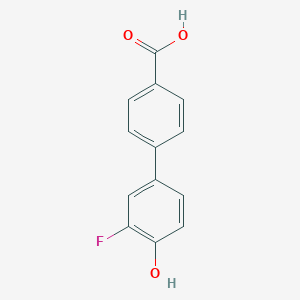
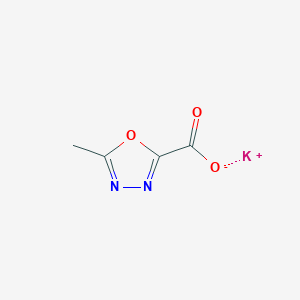
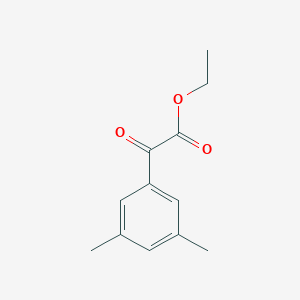
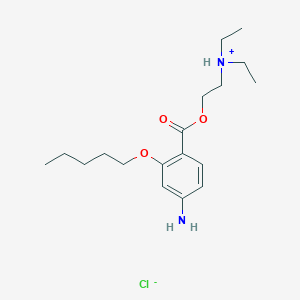
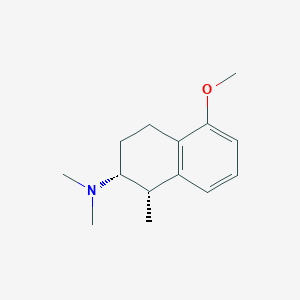
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
